molecular formula C6H11NO2 B175334 N-Methoxy-N-methylcyclopropanecarboxamide CAS No. 147356-78-3

N-Methoxy-N-methylcyclopropanecarboxamide

Cat. No. B175334
Key on ui cas rn: 147356-78-3
M. Wt: 129.16 g/mol
InChI Key: IQYRPZAMBNATNQ-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a stirred mixture of N-boc-2-aminopicoline (10.4 g) in dry THF (70 ml) in an ice/salt bath was added, under an atmosphere of nitrogen, n-butyl lithium (2M solution in cyclohexane, 50 ml), keeping the temperature below 0° C. The reaction was stirred below 0° C. for 1 h before the addition of a solution of N-methyl-N-(methyloxy)cyclopropanecarboxamide (7.5 g) (available from Pfaltz-Bauer) in dry THF (20 ml). The reaction mixture was stirred at 0° C. for 2 h then warmed to 10° C. and poured into 5M hydrochloric acid (130 ml). The mixture was heated at 60° C. for 2 h, cooled and the aqueous layer separated. The aqueous layer was basified by the addition of 10M sodium hydroxide, with ice/water cooling, until the pH was 10-12. The resulting mixture was extracted with DCM (2×100 ml) and the combined organic extracts were washed with water (50 ml), dried using a hydrophobic frit and evaporated to give the title compound (7.89 g).
Name
N-boc-2-aminopicoline
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]1(N)C)(OC(C)(C)C)=O.C([Li])CCC.[CH3:21][N:22](OC)[C:23]([CH:25]1[CH2:27][CH2:26]1)=O.Cl>C1COCC1>[CH:25]1([C:23]2[NH:22][C:21]3=[N:8][CH:9]=[CH:10][CH:11]=[C:12]3[CH:13]=2)[CH2:27][CH2:26]1

Inputs

Step One
Name
N-boc-2-aminopicoline
Quantity
10.4 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(C=CC=C1)(C)N
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
CN(C(=O)C1CC1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
130 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, under an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 60° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
ADDITION
Type
ADDITION
Details
The aqueous layer was basified by the addition of 10M sodium hydroxide, with ice/water cooling, until the pH was 10-12
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (2×100 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with water (50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C1=CC=2C(=NC=CC2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 7.89 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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